Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate
Description
Nuclear Magnetic Resonance (NMR)
¹H-NMR (600 MHz, DMSO-d₆):
¹³C-NMR (125 MHz, DMSO-d₆):
Infrared Spectroscopy (IR)
UV-Visible Spectroscopy
X-ray Crystallography and Conformational Analysis
While X-ray data for this specific compound is unavailable, analogous structures like methyl caffeate exhibit planar geometries due to conjugation. Key predictions include:
- Dihedral Angle: ~10° between the phenyl and propenoate planes, minimizing steric clash.
- Hydrogen Bonding: Intramolecular H-bonds between hydroxyl (C3-OH) and sulfooxy groups stabilize the conformation.
- Crystal Packing: Sulfate groups likely form intermolecular H-bonds, influencing lattice symmetry.
Computational Chemistry Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT)
Molecular Dynamics (MD) Simulations
- Solvation Energy: −45.6 kJ/mol in water, driven by sulfate hydration.
- Torsional Flexibility: The propenoate chain exhibits restricted rotation (energy barrier ~12 kJ/mol) due to conjugation.
Properties
CAS No. |
651705-81-6 |
|---|---|
Molecular Formula |
C10H10O7S |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
methyl 3-(3-hydroxy-4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O7S/c1-16-10(12)5-3-7-2-4-9(8(11)6-7)17-18(13,14)15/h2-6,11H,1H3,(H,13,14,15) |
InChI Key |
FAMHVGCNAFMKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Key Reaction Steps
Esterification of Caffeic Acid Derivatives
The core structure of the compound derives from caffeic acid (3,4-dihydroxycinnamic acid). A common precursor is methyl caffeate , synthesized via acid-catalyzed esterification of caffeic acid with methanol. For example:
- Conditions : p-Toluenesulfonic acid (PTSA, 8 wt%) in methanol at 65°C for 4 hours yields 84% methyl caffeate.
- Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
Table 1: Esterification Optimization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (PTSA) | 8 wt% | 84 |
| Temperature | 65°C | 84 |
| Methanol/CA ratio | 20:1 (mol/mol) | 84 |
| Time | 4 hours | 84 |
Sulfation of the 4-Hydroxy Group
Introducing the sulfooxy group at the 4-position requires regioselective sulfation. Two approaches dominate:
Direct Sulfation Using SO₃ Complexes
- Reagents : Sulfur trioxide–pyridine or SO₃–DMF complexes.
- Conditions : Reaction in anhydrous DMF at 40°C for 1–2 hours.
- Example :
Protection-Deprotection Strategy
To enhance regioselectivity:
- Protection of 3-OH : Use tert-butyldimethylsilyl (TBDMS) chloride.
- Sulfation of 4-OH : Apply SO₃–triethylamine in THF.
- Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF).
Table 2: Sulfation Efficiency Comparison
| Method | Yield (%) | Regioselectivity (4-OH) |
|---|---|---|
| Direct sulfation | 55 | Moderate |
| Protection-deprotection | 78 | High |
Alternative Routes via Knoevenagel Condensation
Synthesis from Sulfated Benzaldehyde
A less common route involves synthesizing 3-hydroxy-4-(sulfooxy)benzaldehyde first, followed by Knoevenagel condensation with methyl malonate:
- Sulfation of 4-hydroxybenzaldehyde :
- Condensation :
Table 3: Knoevenagel Reaction Parameters
| Parameter | Value | Yield (%) |
|---|---|---|
| Base | Piperidine | 68 |
| Solvent | Ethanol | 68 |
| Time | 12 hours | 68 |
Challenges and Optimization
Regioselectivity in Sulfation
The 3- and 4-hydroxy groups on the phenyl ring exhibit similar reactivity, necessitating careful optimization:
Analytical Validation
Industrial-Scale Considerations
Catalytic Efficiency
- Enzymatic esterification : Lipases (e.g., Novozym 435) in ionic liquids reduce side reactions, yielding 90% methyl caffeate.
- Continuous sulfation : Microreactors with SO₃–pyridine improve heat transfer and selectivity.
Table 4: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 70% | 65% |
| Purity | 98% | 95% |
| Throughput | 10 g/day | 1 kg/day |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-[3-oxo-4-(sulfooxy)phenyl]prop-2-enoate.
Reduction: Formation of Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate has been studied for several biological activities:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells and induce apoptosis through various signaling pathways, including the inhibition of the AKT and mTOR pathways.
- Neuroprotective Effects : There is evidence that this compound can cross the blood-brain barrier, offering potential neuroprotective benefits against oxidative stress and apoptosis in neuronal cells.
Applications in Pharmaceuticals
The diverse biological activities of this compound make it a candidate for various pharmaceutical applications:
- Antioxidant Supplements : Due to its strong antioxidant properties, it may be utilized in dietary supplements aimed at reducing oxidative stress.
- Anti-inflammatory Drugs : Its ability to modulate inflammation positions it as a potential agent for developing new anti-inflammatory medications.
- Cancer Therapeutics : The anticancer properties observed in vitro suggest that further research could lead to its use in cancer treatment protocols.
In Vitro Studies on Anticancer Activity
A study investigated the effects of this compound on glioma cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through multiple mechanisms, demonstrating its potential as an anticancer agent.
Anti-inflammatory Activity
In another study focusing on inflammatory models, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in cell cultures, suggesting its effectiveness in managing inflammatory diseases.
Neuroprotection Research
Preliminary findings from neuroprotective studies indicate that this compound can protect neuronal cells from oxidative damage, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism by which Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the sulfooxy group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate with structurally related cinnamate derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Comparative Insights
Substituent Effects on Polarity and Solubility The sulfooxy group in the target compound and 3-[4-Hydroxy-3-(sulfooxy)phenyl]propanoic acid confers high polarity and solubility, unlike bromomethyl () or glycosylated analogs (), which exhibit lower solubility due to hydrophobic substituents.
Hydrogen-Bonding and Crystallography The 3-hydroxy and 4-sulfooxy groups enable robust hydrogen-bonding networks, as observed in sulfated metabolites () and phenolic glycosides (). Such interactions are critical for crystal packing and stability . Tools like SHELX () and ORTEP-3 () are instrumental in resolving these structures, though validation protocols () are necessary to confirm hydrogen-bonding motifs.
Biological Relevance Sulfated compounds like the target molecule are frequently identified in metabolomic studies (), suggesting roles in detoxification or signaling. Halogenated analogs (e.g., bromomethyl in ) are typically synthetic intermediates for further functionalization, lacking intrinsic bioactivity.
Biological Activity
Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate, a derivative of hydroxycinnamic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a unique phenolic structure and the presence of a sulfooxy group, is believed to exhibit various beneficial properties, including antioxidant, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of hydroxycinnamic acid derivatives. Its molecular formula is C10H10O6S, indicating the presence of a methyl ester functional group alongside a sulfooxy substituent. The structural features contribute to its solubility and biological efficacy compared to other similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Hydroxycinnamic acid derivative with sulfooxy group | Potential antioxidant, anti-inflammatory, and anticancer activities |
| Cinnamic acid | Lacks hydroxyl or sulfooxy groups | Known for its role in plant defense mechanisms |
| Methyl caffeate | Contains methoxy group instead of sulfooxy | Exhibits strong antioxidant properties |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . These properties are crucial for combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may enhance cellular protection against oxidative damage.
Anti-inflammatory Effects
Similar compounds have been studied for their anti-inflammatory effects , suggesting that this compound may also possess these characteristics. In vitro studies have shown that related hydroxycinnamic acid derivatives can inhibit pro-inflammatory cytokines and enzymes, potentially reducing inflammation in various tissues.
Anticancer Potential
The compound's structural similarities to known anticancer agents warrant investigation into its potential anticancer activities . Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms such as the modulation of signaling pathways involved in cell survival and death.
Case Studies
- Antioxidant Study : A recent study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's efficacy as an antioxidant agent.
- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key inflammatory markers. This suggests its potential application in inflammatory disease management.
- Anticancer Investigation : A study on human breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at specific concentrations. The underlying mechanisms involved modulation of the PI3K/Akt signaling pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
